(2S,3S)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidine-3-carbaldehyde
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Overview
Description
(2S,3S)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidine-3-carbaldehyde is a complex organic compound that features a unique azetidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidine-3-carbaldehyde typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes and fluorobenzene derivatives. Key steps may involve:
- Formation of the azetidine ring through cyclization reactions.
- Introduction of the benzyloxy and fluorophenyl groups via substitution reactions.
- Oxidation and reduction steps to achieve the desired functional groups.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of aldehyde groups to carboxylic acids.
Reduction: Reduction of ketone groups to alcohols.
Substitution: Replacement of benzyloxy or fluorophenyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2S,3S)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidine-3-carbaldehyde is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new organic compounds.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential therapeutic properties. Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industry, the compound could be used in the production of specialty chemicals or as a precursor in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,3S)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidine-3-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring and functional groups may play a role in binding to these targets, influencing biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-2-(4-Methoxyphenyl)-1-(4-fluorophenyl)-4-oxoazetidine-3-carbaldehyde
- (2S,3S)-2-(4-Hydroxyphenyl)-1-(4-fluorophenyl)-4-oxoazetidine-3-carbaldehyde
Uniqueness
The uniqueness of (2S,3S)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidine-3-carbaldehyde lies in its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H18FNO3 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(3S,4S)-1-(4-fluorophenyl)-2-oxo-4-(4-phenylmethoxyphenyl)azetidine-3-carbaldehyde |
InChI |
InChI=1S/C23H18FNO3/c24-18-8-10-19(11-9-18)25-22(21(14-26)23(25)27)17-6-12-20(13-7-17)28-15-16-4-2-1-3-5-16/h1-14,21-22H,15H2/t21-,22-/m1/s1 |
InChI Key |
IAPWRCRYBFEPIC-FGZHOGPDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H]3[C@H](C(=O)N3C4=CC=C(C=C4)F)C=O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)C=O |
Origin of Product |
United States |
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